molecular formula C11H11NO3 B8787647 5-Cyano-2-isopropoxybenzoic acid

5-Cyano-2-isopropoxybenzoic acid

Cat. No. B8787647
M. Wt: 205.21 g/mol
InChI Key: QEFGGEYGXSUDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07220744B2

Procedure details

To 198 mmol isopropanol was added 19.8 mmol sodium and the mixture was then heated at 100° C. until all the sodium was dissolved (30 min.). Susbsequently, 6.59 mmol 5-cyano-2-iodobenzoic acid [CAS: 219841-92-6; WO9901455] and 1.32 mmol copper (I) bromide were added and the reaction mixture heated at 120° C. for 2 h. The reaction mixture was then cooled to room temperature and concentrated in vacuo. The residue was suspended in 50 ml 1 M aq HCl and extracted 3× with ethyl acetate. The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo. Flash chromatography on silica gel (eluant: heptane/ethyl acetate) provided the title compound as a white solid (yield 55%). MS (m/e): 204.1 ([M−H]−, 100%).
Quantity
198 mmol
Type
reactant
Reaction Step One
Quantity
19.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.59 mmol
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
1.32 mmol
Type
catalyst
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[Na].[C:6]([C:8]1[CH:9]=[CH:10][C:11](I)=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])#[N:7]>[Cu]Br>[C:6]([C:8]1[CH:9]=[CH:10][C:11]([O:4][CH:1]([CH3:3])[CH3:2])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])#[N:7] |^1:4|

Inputs

Step One
Name
Quantity
198 mmol
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
19.8 mmol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
6.59 mmol
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C(=O)O)C1)I
Name
copper (I) bromide
Quantity
1.32 mmol
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved (30 min.)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)O)C1)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.